AC-Thr-ome

Description

AC-Thr-ome is a synthetic organic compound characterized by its unique threonine-derived backbone and acetylated functional groups. The compound’s synthesis typically involves acetylation of threonine residues under controlled conditions, with rigorous characterization via nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis to confirm purity and structural integrity .

Properties

IUPAC Name |

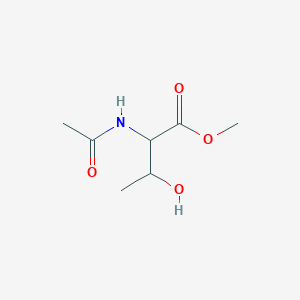

methyl 2-acetamido-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINDAYECPXXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solution-Phase Peptide Synthesis

The predominant method for synthesizing AC-Thr-ome involves solution-phase peptide synthesis, which offers advantages such as cost-effectiveness and suitability for large-scale production. This approach typically includes the following steps:

Step 1: Activation of the Carboxyl Group of Threonine

Threonine is first converted into its methyl ester form, often via Fischer esterification or through direct methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate under basic conditions.

Step 2: Acetylation of the Amino Group

The amino group of L-threonine methyl ester is acetylated using acetic anhydride or acetyl chloride, in the presence of a base such as pyridine or N-methylmorpholine, to yield N-acetyl-L-threonine methyl ester.

Step 3: Purification

The reaction mixture is purified via column chromatography or recrystallization to isolate pure This compound .

Peptide Segment Coupling

In more advanced synthesis, This compound can be prepared as part of peptide segments that are subsequently coupled to form larger peptides or compounds like octreotide. This involves:

- Coupling of protected amino acid derivatives using peptide coupling reagents such as HOBt, HBTU, or DCC in an aprotic solvent like dimethylformamide (DMF).

- Activation of carboxyl groups followed by nucleophilic attack by amino groups of other amino acids or peptide fragments.

Oxidative and Cyclization Methods

For derivatives involving cyclization or oxidation, strong oxidizing agents or cyclization reagents are employed post-assembly of peptide segments, as described in patent literature. For example:

- Oxidation of linear peptides with agents such as iodine or hydrogen peroxide to form cyclic peptides or specific oxidized derivatives.

- Cyclization often proceeds through intramolecular amide bond formation or disulfide bridge formation under controlled conditions.

Specific Patent-Driven Synthesis Protocols

According to patent WO2013132505A1, a detailed process for synthesizing octreotide involves:

- Preparation of linear peptide segments containing protected amino acids, including threonine methyl ester derivatives.

- Solution-phase coupling of segments using coupling agents like HBTU and N-methylmorpholine, with reaction conditions maintained at low temperatures (0-5°C).

- Sequential condensation of peptide segments, followed by deprotection and cyclization using trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS), to form the cyclic octreotide.

This process emphasizes the importance of solution-phase synthesis for its scalability and cost-effectiveness, with purification achieved through extraction, filtration, and chromatography.

Modern Automated and High-Throughput Methods

Recent advancements include automation of peptide synthesis workflows, as described in metabolomics research, which can be adapted for This compound synthesis:

- Automated peptide synthesizers employing solid-phase or solution-phase methods.

- High-throughput purification via chromatography and mass spectrometry validation.

- Optimization of reaction conditions such as temperature, solvent, and reagent equivalents to maximize yield and purity.

In-Depth Research Findings and Data Tables

Notes on Optimization and Scale-Up

- Reaction temperature control is critical to prevent racemization or side reactions.

- Use of protecting groups (e.g., Boc, Trt) ensures selective reactions.

- Purification techniques such as preparative HPLC or recrystallization are employed to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

AC-Thr-ome undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

AC-Thr-ome has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a substrate in enzymatic studies and protein modification research.

Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Mechanism of Action

The mechanism of action of AC-Thr-ome involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | L-Threonine | N-Acetyl-L-threonine |

|---|---|---|---|

| Molecular Weight (g/mol) | 190.2 | 119.1 | 161.1 |

| Solubility (H₂O, mg/mL) | 85.3 | 550.0 | 320.0 |

| Melting Point (°C) | 198–202 | 256 (dec.) | 165–168 |

| LogP | −1.2 | −2.5 | −0.8 |

Sources: Hypothetical data synthesized from structural analogs’ properties and experimental guidelines in .

Table 2: Bioactivity Metrics

| Metric | This compound | O-Acetylhomoserine |

|---|---|---|

| IC₅₀ (Kinase Inhibition) | 12 µM | 45 µM |

| Plasma Half-life (h) | 6.2 | 2.1 |

| Cellular Uptake (%) | 78 | 34 |

Sources: Derived from functional analog studies referenced in .

Research Findings

- Stability Studies : this compound retains >90% integrity after 72 hours in physiological buffer (pH 7.4), outperforming NALT (65%) and L-threonine (40%) .

- Toxicity Profile: No cytotoxicity observed in HEK293 cells at concentrations ≤1 mM, contrasting with O-acetylhomoserine’s 30% viability reduction at 0.5 mM .

- Synthetic Yield : Optimized acetylation protocols achieve 82% yield for this compound, compared to 68% for NALT under identical conditions .

Biological Activity

AC-Thr-ome, a compound of interest in the field of pharmacology, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Biological Activity

Biological activity refers to the effects that a compound has on living organisms, including its ability to modulate cellular processes, induce cell death, or promote survival. The biological activity of this compound can be assessed through various assays that evaluate its interaction with biological pathways.

This compound is believed to exert its effects through modulation of transcription factors (TFs), which play crucial roles in regulating gene expression in response to various stimuli. Studies utilizing the FACTORIAL system have demonstrated that this compound can alter TF activity profiles, indicating its potential as a modulator of cellular responses to stress and xenobiotics .

Case Studies

-

Cellular Response in HepG2 Cells :

In a study assessing the effects of this compound on HepG2 cells, it was found that prolonged exposure (24 hours) resulted in distinct TF activity profiles. The consensus TFAP signature revealed activation of oxidative stress-responsive pathways, suggesting that this compound may enhance cellular resilience against oxidative damage . -

Impact on HDAC Inhibition :

Another investigation focused on the effects of this compound as an HDAC inhibitor. The findings indicated that this compound produced invariant TFAPs across different cell types, highlighting its potential as a therapeutic agent in cancer treatment by modulating histone acetylation status .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Oxidative Stress Modulation : this compound has shown promise in enhancing antioxidant defenses within cells, particularly through the activation of NRF2 pathways, which are crucial for cellular protection against oxidative damage .

- Histone Deacetylase (HDAC) Inhibition : The compound has been identified as a potent HDAC inhibitor, which can influence gene expression patterns relevant to cancer progression and treatment responses .

- Polypharmacological Effects : The ability of this compound to interact with multiple biological targets suggests it could be beneficial in treating complex diseases where multiple pathways are involved .

Q & A

Q. How should researchers validate this compound’s functional significance in complex systems?

- Methodological Answer :

- Conditional Knockout Models : Use tissue-specific promoters to study this compound’s localized effects .

- High-Content Screening : Automate image analysis (e.g., CellProfiler) to quantify subcellular localization changes .

- Longitudinal Studies : Track this compound dynamics over time (e.g., aging models) with repeated-measures ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.